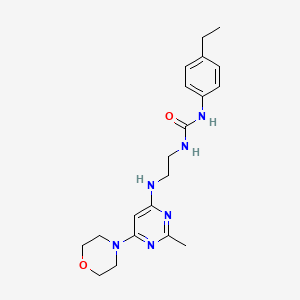
1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea, also known as ETP-46464, is a small molecule inhibitor that has gained significant attention in recent years for its potential use in cancer treatment. ETP-46464 has been shown to inhibit the activity of the protein kinase CK2, which is involved in many cellular processes, including cell proliferation and survival.
Mécanisme D'action
The mechanism of action of 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is related to its ability to inhibit CK2. CK2 is a protein kinase that phosphorylates a wide range of substrates, including many proteins that are involved in cell growth and survival. By inhibiting CK2, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea can disrupt these signaling pathways and induce cell death. In addition, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has been shown to inhibit the DNA repair pathway, which may contribute to its effectiveness in combination with other cancer treatments.
Biochemical and Physiological Effects:
1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has been shown to have a number of biochemical and physiological effects in cancer cells. These effects include the induction of apoptosis, the inhibition of cell proliferation, and the disruption of DNA repair pathways. In addition, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has been shown to enhance the effectiveness of other cancer treatments, including radiation therapy and chemotherapy. However, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has also been shown to have some toxic effects on normal cells, including the inhibition of protein synthesis and the induction of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has several advantages for use in lab experiments. It is a potent inhibitor of CK2, and it has been shown to induce cell death in a variety of cancer cell lines. In addition, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has been shown to enhance the effectiveness of other cancer treatments, making it a promising candidate for combination therapy. However, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea also has some limitations. It has been shown to have toxic effects on normal cells, and its effectiveness may be limited by the development of drug resistance.
Orientations Futures
There are several future directions for the development of 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea and related compounds. One potential direction is the optimization of the drug's pharmacokinetic properties, including its bioavailability and half-life. Another direction is the development of combination therapies that include 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea and other cancer treatments. In addition, there is a need for further research to understand the mechanism of action of 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea and its effects on normal cells. Finally, there is a need for clinical trials to evaluate the safety and effectiveness of 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea in human patients.
Méthodes De Synthèse
The synthesis of 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea involves several steps, starting with the reaction of 4-ethylphenyl isocyanate with 2-amino-6-methylpyrimidine-4-carboxamide to form the intermediate 1-(4-ethylphenyl)-3-(2-amino-6-methylpyrimidin-4-yl)urea. This intermediate is then reacted with 2-(2-chloroethyl)morpholine hydrochloride to form the final product, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea. The synthesis of 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has been described in detail in a number of publications, including a patent application filed by the drug's developers.
Applications De Recherche Scientifique
1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has been the subject of numerous scientific studies, both in vitro and in vivo. These studies have shown that 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is a potent inhibitor of CK2, and that it can induce cell death in a variety of cancer cell lines. In addition, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has been shown to enhance the effectiveness of other cancer treatments, including radiation therapy and chemotherapy. 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is currently being evaluated in clinical trials for the treatment of various types of cancer, including solid tumors and hematological malignancies.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-3-16-4-6-17(7-5-16)25-20(27)22-9-8-21-18-14-19(24-15(2)23-18)26-10-12-28-13-11-26/h4-7,14H,3,8-13H2,1-2H3,(H,21,23,24)(H2,22,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAHQSMBKYRTLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}propanoic acid](/img/structure/B2403130.png)

![ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2403134.png)
![N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2403136.png)
![Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate](/img/structure/B2403137.png)
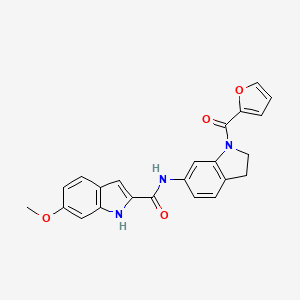

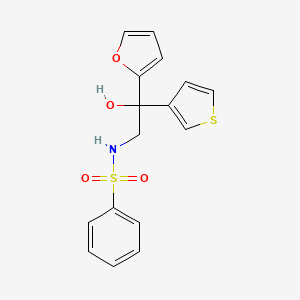

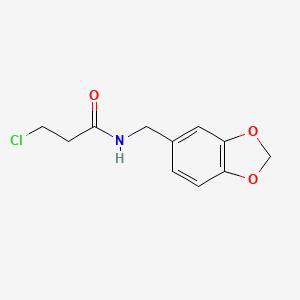

![2-[(4-Sulfamoylphenyl)amino]acetic acid](/img/structure/B2403147.png)
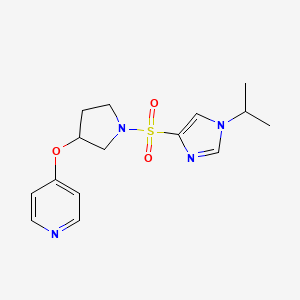
![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2403152.png)